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Compound of Interest

Compound Name: m-PEG5-Tos

Cat. No.: B1676789

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on m-PEG5-Tos, including
its chemical identity, supplier details, core applications, and relevant experimental protocols. A
primary focus is placed on its crucial role as a linker in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), a revolutionary approach in targeted drug therapy.

Chemical Identity and Supplier Information

m-PEG5-Tos, with the CAS number 62921-76-0, is a monofunctional polyethylene glycol
(PEG) derivative. It features a methoxy cap at one end and a tosyl group at the other. The PEG
chain enhances aqueous solubility, a critical property for many biological applications. The tosyl
group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for
conjugation to other molecules.

Several chemical suppliers offer m-PEG5-Tos. The following table summarizes information for
some of these suppliers.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676789?utm_src=pdf-interest
https://www.benchchem.com/product/b1676789?utm_src=pdf-body
https://www.benchchem.com/product/b1676789?utm_src=pdf-body
https://www.benchchem.com/product/b1676789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Product Number

Supplier Purity (Typical) Storage Conditions
(Example)

BroadPharm BP-20628 >95% -20°C

MedKoo Biosciences 572601 >98% -20°C

MedChemExpress HY-W042501 >98% -20°C

ChemicalBook CB73062581 Not specified Not specified

Physicochemical Properties of m-PEG5-Tos

Property Value

Molecular Formula C16H2607S

Molecular Weight 362.44 g/mol

Appearance White to off-white solid or oil

Soluble in water, DMSO, DMF, and chlorinated

Solubility vent
solvents

Core Application: PROTAC Synthesis

A primary and highly significant application of m-PEG5-Tos is in the construction of PROTACS.
PROTACSs are heterobifunctional molecules designed to eliminate specific unwanted proteins
by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of three key components:

e Aligand for the protein of interest (POIl): This part of the molecule binds to the target protein
that needs to be degraded.

e Aligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that
marks proteins for degradation.

» Alinker: This connects the POI ligand and the E3 ligase ligand.
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m-PEG5-Tos is an ideal candidate for the linker component. Its PEG structure provides the
necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase
together. Furthermore, the enhanced solubility imparted by the PEG chain can improve the
overall pharmacokinetic properties of the PROTAC molecule.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a
PEG-based linker like m-PEG5-Tos.
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General workflow for PROTAC synthesis.

Experimental Protocol: General Synthesis of a PROTAC
using a PEG Linker

This protocol outlines a generalized two-step approach for synthesizing a PROTAC where m-
PEG5-Tos can be utilized as the linker. The specific reaction conditions will need to be
optimized based on the properties of the POI and E3 ligase ligands.
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Materials:

POI ligand with a nucleophilic group (e.g., -NH2, -OH, -SH)

E3 ligase ligand with a suitable functional group

m-PEG5-Tos

Anhydrous solvents (e.g., DMF, DMSO)

Base (e.qg., triethylamine, diisopropylethylamine)

Inert atmosphere (e.g., nitrogen or argon)

Reaction vessel and stirring apparatus

Purification system (e.g., HPLC, column chromatography)

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Conjugation of the E3 Ligase Ligand to the m-PEG5-Linker

Dissolve the E3 ligase ligand (containing a nucleophilic group) in an anhydrous solvent
under an inert atmosphere.

Add a suitable base to the reaction mixture.

Add m-PEG5-Tos to the solution. The tosyl group will be displaced by the nucleophile on the
E3 ligase ligand.

Stir the reaction at room temperature or with gentle heating until the reaction is complete,
monitoring by LC-MS or TLC.

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the resulting E3 ligase-linker conjugate using an appropriate chromatographic method.
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o Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step assumes the other end of the PEG linker has been functionalized with a group
reactive towards the POI ligand (this may require modification of the initial m-PEG5-Tos or the
intermediate from Step 1).

o Activate the terminal group of the purified E3 ligase-linker conjugate if necessary (e.qg.,
converting a hydroxyl group to a more reactive species).

e Dissolve the activated E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous
solvent under an inert atmosphere.

e Add any necessary coupling reagents or catalysts.

 Stir the reaction at room temperature or with heating, monitoring its progress by LC-MS or
TLC.

e Once the reaction is complete, work up the reaction mixture to remove excess reagents.

 Purify the final PROTAC molecule by preparative HPLC or other suitable chromatographic
techniques.

o Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass
spectrometry, and NMR.

Mechanism of Action of PROTACSs

PROTACS function by inducing the proximity of a target protein and an E3 ubiquitin ligase,
leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.[1][2][3] This catalytic process allows a single PROTAC molecule to induce the
degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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